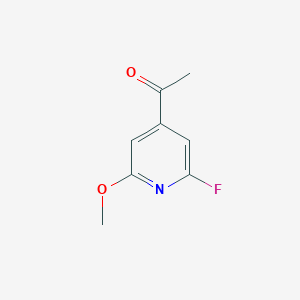
8-Nitroquinoline-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nitroquinoline-3-sulfonyl chloride is a chemical compound with the molecular formula C9H6ClNO4S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 8-Nitroquinoline-3-sulfonyl chloride typically involves the nitration of quinoline followed by sulfonation and chlorination. One common method starts with the nitration of quinoline to produce 8-nitroquinoline. This is followed by sulfonation using sulfuric acid to introduce the sulfonyl group at the 3-position. Finally, the sulfonic acid derivative is treated with thionyl chloride to yield this compound .
Chemical Reactions Analysis
8-Nitroquinoline-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction and nucleophiles like amines for substitution reactions. Major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
8-Nitroquinoline-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein labeling.
Industry: It is used in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Nitroquinoline-3-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, such as amino groups in proteins, leading to the formation of covalent bonds. This property is exploited in enzyme inhibition studies where the compound can modify active site residues, thereby inhibiting enzyme activity .
Comparison with Similar Compounds
Similar compounds to 8-Nitroquinoline-3-sulfonyl chloride include:
8-Quinolinesulfonyl chloride: Lacks the nitro group, making it less reactive in certain contexts.
8-Nitroquinoline: Lacks the sulfonyl chloride group, limiting its use in substitution reactions.
Quinoline-8-sulfonyl chloride: Similar structure but without the nitro group, affecting its reactivity and applications
This compound is unique due to the presence of both the nitro and sulfonyl chloride groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C9H5ClN2O4S |
|---|---|
Molecular Weight |
272.67 g/mol |
IUPAC Name |
8-nitroquinoline-3-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClN2O4S/c10-17(15,16)7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H |
InChI Key |
WJOKOUYZOODWMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Formylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B12955825.png)
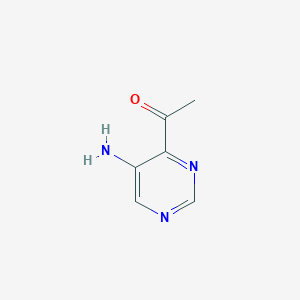
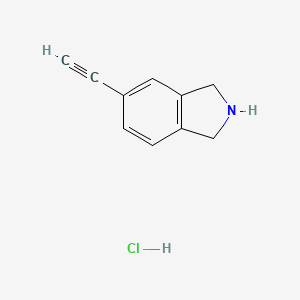
![3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955837.png)
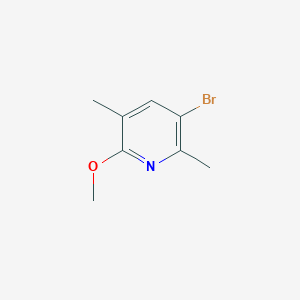

![tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12955860.png)
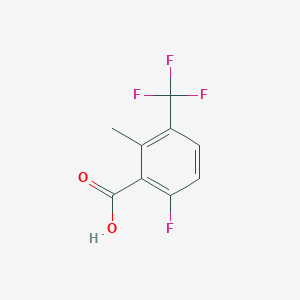
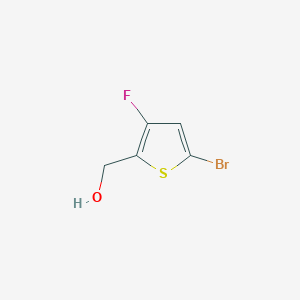
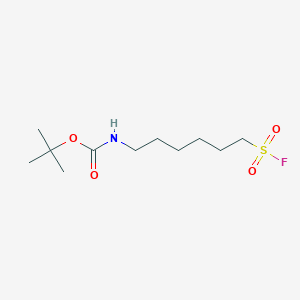
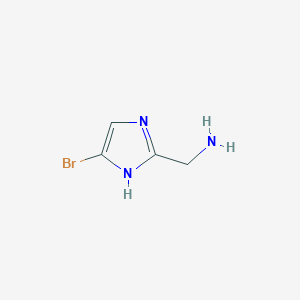
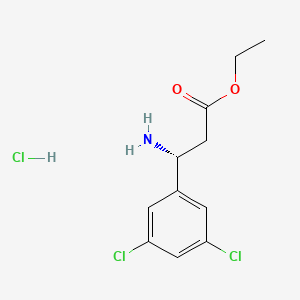
![7-(Bromomethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12955889.png)
